3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL
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Overview
Description
3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method involves the reaction of pyrrolidine with 3-chloropropanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog that lacks the additional functional groups.
N-Methylpyrrolidine: Similar structure but with a methyl group attached to the nitrogen atom.
3-Pyrrolidin-1-ylpropan-1-ol: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness
3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62237-09-6 |
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Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-12(7-5-11-14)6-4-10-13-8-2-3-9-13/h14H,2-11H2,1H3 |
InChI Key |
KSOHFHMLCPGCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCCC1)CCCO |
Origin of Product |
United States |
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